molecular formula C16H17NO B8700374 N-n-propyl-4-phenylbenzamide

N-n-propyl-4-phenylbenzamide

Cat. No.: B8700374
M. Wt: 239.31 g/mol
InChI Key: NJFWTSPUTLPZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-n-propyl-4-phenylbenzamide is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-n-propyl-4-phenylbenzamide to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For example, coupling agents like HBTU (as used in Scheme 7a for analogous benzamide derivatives) can enhance amide bond formation efficiency . Solvent selection (e.g., CH₃CN or DCM) and temperature control (e.g., 150°C for acetylation steps) are critical to minimize side reactions . Reagent stoichiometry and reaction time should be validated via thin-layer chromatography (TLC) or HPLC monitoring. Pre-purification steps, such as acid-base extraction, can remove unreacted starting materials .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer: Recrystallization using solvents like ethanol or ethyl acetate is effective for initial purification. For complex mixtures, column chromatography with silica gel (gradient elution using hexane/ethyl acetate) is recommended. High-performance liquid chromatography (HPLC) with a C18 column can resolve closely related impurities . Purity should be confirmed via melting point analysis and ¹H/¹³C NMR .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the propyl chain (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ ~7.2–8.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ ion).
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
    Cross-referencing with computational tools like PubChem or crystallographic data (if available) enhances reliability .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data during structural refinement of this compound?

  • Methodological Answer: Use the SHELX suite (e.g., SHELXL) for refinement, which is robust for small-molecule crystallography . For ambiguous electron density regions:

  • Apply restraints to bond lengths/angles based on similar structures (e.g., N-aryl amides ).
  • Test alternative conformers via occupancy refinement.
  • Validate thermal displacement parameters (ADPs) to identify disorder. Contradictions in data (e.g., R-factor discrepancies) require iterative re-examination of data collection (e.g., twinning or absorption corrections) .

Q. What strategies are recommended for analyzing the electronic effects of substituents on the benzamide core using computational methods?

  • Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of substituents.
  • Molecular Docking : Use PDB-based models (e.g., enzyme targets) to study interactions, as demonstrated for similar compounds in structural biology studies .
  • QSAR Modeling : Correlate substituent parameters (Hammett σ values) with bioactivity data to predict modifications .

Q. How can high-throughput screening be applied to study the bioactivity of this compound derivatives?

  • Methodological Answer:

  • Library Synthesis : Use parallel reaction setups (e.g., microwave-assisted synthesis) with diverse substituents .
  • Automated Assays : Screen against target enzymes or cell lines using fluorescence-based readouts.
  • Data Analysis : Apply ANOVA and post-hoc tests (e.g., Fisher’s PLSD) to identify statistically significant bioactivity trends (p < 0.05) .
  • Machine Learning : Train models on structural descriptors (e.g., SMILES strings) to predict activity cliffs .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-phenyl-N-propylbenzamide

InChI

InChI=1S/C16H17NO/c1-2-12-17-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

NJFWTSPUTLPZLL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using Preparation Method 2, N-n-propyl-4-bromobenzamide from Example 9A was reacted with phenylboronic acid. The resulting reaction mixture was purified using SiO2 with CH2Cl2/Petroleum Ether 80:20 to CH2Cl2/AcOH 80:20 to give a white solid (71%). NMR 1H (ppm, CDCl3): 7.82 (d, J3=8.32 Hz, 2H), 7.63 (d, J3=8.69 Hz, 2H), 7.59 (d, J3=7.14 Hz, 2H), 7.45 (t, J3=7.09 Hz, 2H), 7.39-7.34 (m, 1H), 6.14 (br. s., 1H), 3.47-3.41 (m, 2H), 1.65 (sext., J3=7.18 Hz, 2H), 0.99 (t, J3=7.37 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.